![molecular formula C23H20BrFN2O2 B2885001 methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate CAS No. 312527-82-5](/img/structure/B2885001.png)
methyl [6-bromo-2-(2-fluorophenyl)-4-phenyl-1,4-dihydroquinazolin-3(2H)-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-bromo-2-fluorophenyl)acetate is a compound with the CAS Number: 193290-19-6 . It has a molecular weight of 247.06 . It’s a colorless to yellow liquid stored in a refrigerator .
Molecular Structure Analysis
The InChI code for Methyl 2-(4-bromo-2-fluorophenyl)acetate is 1S/C9H8BrFO2/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5H,4H2,1H3 .Physical And Chemical Properties Analysis
Methyl 2-(4-bromo-2-fluorophenyl)acetate has a molecular weight of 247.06 . It’s a colorless to yellow liquid . It’s stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Quinazolinone derivatives are synthesized through various chemical reactions, aiming to explore their pharmacological potential. For instance, the synthesis of substituted 6-bromoquinazolinones involves the preparation of ethyl (6-bromo-2-phenyl-4-oxoquinazolin-3(4H)-yl) acetate from 6-bromo-2-phenyl-1,3,4-benzoxazinone and ethyl glycinate. These compounds are then reacted with primary amines or hydrazine hydrate to produce N-substituted acetamides and triazin-thiol derivatives, respectively (Ch. Rajveer et al., 2010). Such syntheses are characterized using analytical and spectral data, contributing to the understanding of their chemical properties and potential applications in scientific research.
Biological Evaluation and Applications
Quinazolinone derivatives have been evaluated for various biological activities, including their potential as anti-cancer agents. For example, a new derivative synthesized through the S-arylation method exhibited potent cytotoxic activity against human cancer cell lines, such as cervical, lung adenocarcinoma, and triple-negative breast cancer cells. This compound showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Y. Riadi et al., 2021).
Antimicrobial Activity
Quinazolinone derivatives have also been investigated for their antimicrobial properties. Newer quinazolinones synthesized from reactions involving 2-alkyl-6-bromo-3,1-benzoxazine-4-one have been screened for antimicrobial activity, demonstrating their potential as antibacterial agents (J. A. Patel et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20BrFN2O2/c1-29-21(28)14-27-22(15-7-3-2-4-8-15)18-13-16(24)11-12-20(18)26-23(27)17-9-5-6-10-19(17)25/h2-13,22-23,26H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQRMWRIVMLJJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[6-bromo-2-(2-fluorophenyl)-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl]acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

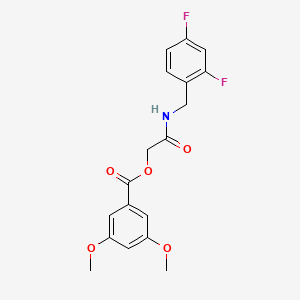
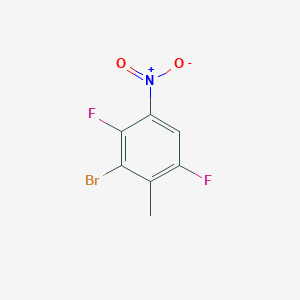
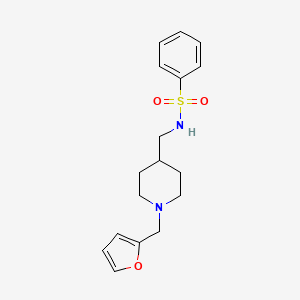
![5-chloro-2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2884924.png)

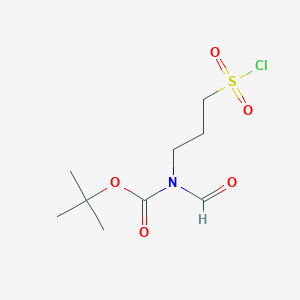
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(4-propylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2884928.png)


![N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2884931.png)
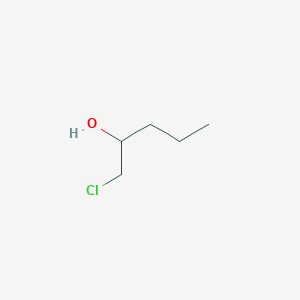
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2884934.png)

